molecular formula C10H9BrN2O2 B12998128 Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B12998128
M. Wt: 269.09 g/mol
InChI Key: SKDZCBABMJNUHK-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative featuring a bromomethyl substituent at the 2-position and a methyl ester group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization due to the reactive bromomethyl group. Its structure combines the aromatic benzimidazole core—a privileged scaffold in drug discovery—with a bromine atom, which enhances electrophilicity for nucleophilic substitution reactions.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(bromomethyl)benzimidazole-1-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)13-8-5-3-2-4-7(8)12-9(13)6-11/h2-5H,6H2,1H3

InChI Key

SKDZCBABMJNUHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC=CC=C2N=C1CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the bromination of a benzimidazole precursor. One common method includes the reaction of 2-methyl-1H-benzo[d]imidazole with bromomethyl methyl ether in the presence of a strong base. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

a. tert-Butyl 2-(Chloromethyl)-1H-Benzo[d]imidazole-1-carboxylate (CAS 163798-87-6)

  • Structure : Differs in the ester group (tert-butyl vs. methyl) and halogen (Cl vs. Br).
  • Reactivity : The tert-butyl ester offers greater steric protection against hydrolysis compared to the methyl ester. However, the bromine in the user compound is a better leaving group than chlorine, enabling faster nucleophilic substitutions (e.g., Suzuki couplings or alkylations) .
  • Molecular Weight : 266.72 g/mol (tert-butyl-Cl) vs. ~273.10 g/mol (methyl-Br, estimated).

b. 2-(Bromomethyl)-1-Methyl-1H-Benzimidazole Hydrobromide (CAS 136099-52-0)

  • Structure : Lacks the 1-carboxylate group, replaced by a 1-methyl substituent.
  • Application : Primarily used as an alkylating agent, whereas the carboxylate in the user compound expands utility in prodrug design or metal coordination .

c. Methyl 2-(4-Substituted Phenyl)-1H-Benzo[d]imidazole-6-carboxylates

  • Structure : Features aromatic substituents (e.g., halogens, methoxy) at the 4-position of the phenyl ring.
  • Biological Relevance : These derivatives are studied for antifungal and anticancer activities, whereas the bromomethyl group in the user compound focuses on synthetic flexibility .
Physicochemical Properties
Property Methyl 2-(Bromomethyl)-1H-Benzo[d]imidazole-1-carboxylate tert-Butyl 2-(Chloromethyl)-1H-Benzo[d]imidazole-1-carboxylate 2-(Bromomethyl)-1-Methyl-1H-Benzimidazole Hydrobromide
Molecular Formula C₁₀H₉BrN₂O₂ C₁₃H₁₅ClN₂O₂ C₉H₁₀BrN₂·HBr
Molecular Weight (g/mol) ~273.10 266.72 306.02
Reactivity High (Br as leaving group) Moderate (Cl less reactive) High (Br, hydrobromide salt)
Stability Hydrolytically sensitive (methyl ester) Hydrolytically stable (tert-butyl ester) Stable in acidic conditions

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